Molecular Weight and Predicted Lipophilicity Differentiate from Piperazine- and Unsubstituted-Piperidine Analogs
While no experimental logP or solubility data are available for the target compound, its molecular weight (289.36 g/mol) and calculated logP (clogP ≈ 2.8, predicted by SwissADME based on structural input) place it in a more favorable drug-like space than the larger 4-ethyl-5-fluoro-6-[4-[(5-methyl-1H-1,2,4-triazol-3-yl)methyl]piperazin-1-yl]pyrimidine (MW 332.4 g/mol; clogP ≈ 1.9) [1]. The higher clogP of the target compound suggests improved membrane permeability relative to the piperazine analog, though this prediction requires experimental validation.
| Evidence Dimension | Molecular weight and predicted lipophilicity (clogP) |
|---|---|
| Target Compound Data | MW 289.36 g/mol; clogP ~2.8 (SwissADME prediction) |
| Comparator Or Baseline | 4-Ethyl-5-fluoro-6-[4-[(5-methyl-1H-1,2,4-triazol-3-yl)methyl]piperazin-1-yl]pyrimidine (PubChem CID); MW 332.4 g/mol; clogP ~1.9 |
| Quantified Difference | ΔMW = -43.0 g/mol; ΔclogP = +0.9 units |
| Conditions | Predicted using SwissADME based on SMILES input; no experimental validation in the literature. |
Why This Matters
A lower MW and higher clogP can improve membrane permeation and oral absorption, making this compound a potentially more attractive starting point for cell-based phenotypic screening.
- [1] PubChem. 4-ethyl-5-fluoro-6-[4-[(5-methyl-1H-1,2,4-triazol-3-yl)methyl]piperazin-1-yl]pyrimidine. CID entry. Accessed 2026-05-09. View Source
